Ethyl ethoxymethyl ketone

Description

Contextualization within the Class of Keto-Ethers

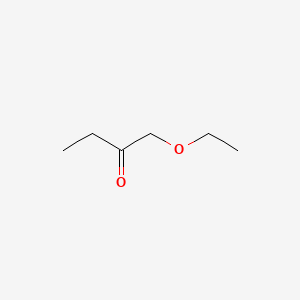

Ethyl ethoxymethyl ketone, with the IUPAC name 1-ethoxybutan-2-one, is classified as a keto-ether. nih.gov This class of organic compounds is characterized by the presence of both a ketone and an ether functional group. quora.comwikipedia.orgyoutube.com A ketone consists of a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms, while an ether features an oxygen atom connected to two alkyl or aryl groups. quora.comwikipedia.org

In this compound, the carbonyl group is located at the second position of a butane (B89635) chain, and an ethoxy group (-OCH2CH3) is attached to the first carbon. This arrangement makes it an α-alkoxy ketone, where the ether linkage is on the carbon atom adjacent to the carbonyl group. Keto-ethers, particularly β-keto ethers and their enol ether tautomers, are recognized as valuable intermediates in organic synthesis. niscpr.res.inthieme-connect.com They are often prepared from β-diketones and are used in the synthesis of more complex molecules, including enantiomerically pure compounds. niscpr.res.inthieme-connect.com The dual functionality of keto-ethers allows for selective reactions at either the ketone or ether site, providing synthetic versatility.

Structural Features and Chemical Significance

The chemical identity of this compound is defined by its molecular structure. Its chemical formula is C₆H₁₂O₂ and it has a molecular weight of approximately 116.16 g/mol . nih.govchemeo.com The structure features a four-carbon backbone. A ketone functional group is present on the second carbon (C2), and an ethoxy group (-O-CH₂CH₃) is attached to the first carbon (C1).

The presence of both the carbonyl and ether groups dictates the molecule's chemical properties and significance. The ketone group is polar and susceptible to nucleophilic attack at the carbonyl carbon. The adjacent ether linkage, an ethoxymethyl group, introduces steric bulk and hydrophobicity. Ethers are generally less reactive than ketones and are stable under a range of acidic and basic conditions. This combination of a reactive ketone center and a relatively inert, bulky ether group makes this compound a potentially useful intermediate in organic synthesis, where one part of the molecule can be modified while the other remains protected or influences the reaction's stereochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₂O₂ | - | nih.govchemeo.com |

| Molecular Weight | 116.16 | g/mol | nih.govchemeo.com |

| IUPAC Name | 1-ethoxybutan-2-one | - | nih.gov |

| CAS Number | 76086-05-0 | - | nih.gov |

| Standard Liquid Enthalpy of Combustion | -3636.10 ± 0.70 | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation | -234.28 | kJ/mol | chemeo.com |

Historical Development of Related Chemical Entities

The study of keto-ethers and related compounds is part of the broader history of the synthesis and application of bifunctional molecules in organic chemistry. A notable early development in the preparation of keto-ethers was a process patented in 1959, which described the reaction of alpha-beta unsaturated ketones with primary alcohols in the presence of a strongly acidic cation exchange resin. google.com This method provided a pathway to these structures without the formation of inorganic salts that complicated product recovery. google.com

The synthetic chemistry of related β-dicarbonyl compounds, such as β-keto esters, has been a significant area of research for decades. These compounds are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. acs.org Historically, their synthesis often involved the acylation of enolates, but these methods could be hampered by inconsistent yields. nih.gov Over the years, numerous improved procedures have been developed. For instance, the use of barium oxide as a base for the acylation of acetoacetate (B1235776) followed by cleavage with methanol (B129727) was found to be an economically advantageous method suitable for industrial-scale preparation of β-keto esters. acs.org

Similarly, the synthesis of β-keto enol ethers, which are tautomeric forms of β-keto ethers, has seen significant advancement. Early methods involved reactions using reagents like diazomethane (B1218177) or p-toluenesulfonic acid at reflux. niscpr.res.inthieme-connect.com More modern approaches have focused on developing milder and more efficient catalytic systems. These include the use of catalysts like ferric chloride (FeCl₃) under solvent-free microwave irradiation and Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which facilitate the reaction under mild conditions. niscpr.res.inthieme-connect.com The development of palladium-catalyzed reactions of allylic β-keto carboxylates, which proceed via palladium enolates, also represents a major advance in the chemistry of related structures. nih.gov These historical developments in synthetic methodology for keto-esters and keto-enol ethers provide the chemical context for the synthesis and potential application of specific keto-ethers like this compound.

Structure

3D Structure

Properties

CAS No. |

76086-05-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-ethoxybutan-2-one |

InChI |

InChI=1S/C6H12O2/c1-3-6(7)5-8-4-2/h3-5H2,1-2H3 |

InChI Key |

FRFMOVPIHHDDPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Ethoxymethyl Ketone and Its Analogs

Strategies for Ketone Moiety Formation

The construction of the ketone functional group is a cornerstone of organic synthesis. Various methods have been developed, ranging from oxidation of secondary alcohols to sophisticated carbon-carbon bond-forming reactions.

Catalytic Oxidation and Dehydrogenation Approaches

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. nih.gov Modern methods often employ catalytic systems to enhance efficiency and minimize waste.

Catalytic oxidation of secondary alcohols offers a direct route to ketones. thieme.deacs.org A variety of metal-based catalysts, in conjunction with an oxidant, can be used. For instance, manganese complexes have proven highly efficient in catalyzing the oxidation of secondary alcohols with hydrogen peroxide. acs.org Another effective system utilizes catalytic amounts of sodium chloride with oxone, which can readily oxidize secondary alcohols to ketones. tandfonline.com Iron(III) chloride in combination with nitric acid and molecular oxygen in a fluorinated alcohol solvent also provides an excellent method for the selective oxidation of secondary alcohols. acs.org

Catalytic dehydrogenation presents an alternative, atom-economical approach to ketone synthesis from secondary alcohols. sahyadrihospital.com This process involves the removal of hydrogen from the alcohol, typically at elevated temperatures in the presence of a metal-based catalyst like platinum, palladium, or nickel. sahyadrihospital.com Palladium-based catalysts, for example, have been successfully used for the direct dehydrogenation of cyclic ketones to their corresponding enones using oxygen as the oxidant. organic-chemistry.orgnih.gov

Table 1: Comparison of Catalytic Methods for Ketone Synthesis

| Method | Catalyst System | Oxidant/Conditions | Substrate Scope | Key Advantages |

| Catalytic Oxidation | Manganese Complexes | Hydrogen Peroxide | Benzylic and aliphatic secondary alcohols acs.org | High efficiency, use of a green oxidant acs.org |

| Catalytic Oxidation | NaCl/Oxone | Oxone | Secondary alcohols tandfonline.com | Cost-effective, environmentally benign tandfonline.com |

| Catalytic Oxidation | FeCl₃/HNO₃ | Molecular Oxygen | Secondary alcohols acs.org | High selectivity for secondary over primary alcohols acs.org |

| Catalytic Dehydrogenation | Pd(DMSO)₂(TFA)₂ | Oxygen | Cyclic ketones organic-chemistry.org | Atom-economical, avoids stoichiometric reagents organic-chemistry.org |

| Catalytic Dehydrogenation | Pd(TFA)₂/4,5-diazafluorenone | Oxygen | Aldehydes and ketones nih.gov | Overcomes limitations of previous catalysts nih.gov |

Carbon-Carbon Bond Forming Reactions for Ketone Construction

The creation of new carbon-carbon bonds is a central theme in organic synthesis, allowing for the construction of complex molecular frameworks from simpler precursors. organic-chemistry.orgalevelchemistry.co.uk Several methods are available for the synthesis of ketones via C-C bond formation.

Grignard reagents (RMgX) are powerful nucleophiles that react with various carbonyl compounds. chemguide.co.ukmasterorganicchemistry.com While their reaction with aldehydes typically yields secondary alcohols, and with ketones produces tertiary alcohols, they can be used to synthesize ketones from nitriles. libretexts.orgorganic-chemistry.org The Grignard reagent adds to the nitrile to form an imine salt, which is then hydrolyzed to the ketone. libretexts.org

Organolithium reagents, similar to Grignard reagents, are highly reactive nucleophiles. masterorganicchemistry.com Their addition to carboxylic acids can produce ketones. The reaction proceeds through a dianion intermediate which is then hydrolyzed. chemistrysteps.com

The development of methods for the direct coupling of readily available starting materials is an area of active research. For example, a dual photo/cobalt catalytic system has been developed for the synthesis of ketones from primary alcohols and alkenes under mild conditions. nih.gov Another approach involves the alkoxide-promoted synthesis of ketones from esters and benzyldiboronates. nih.gov Furthermore, soft enolization using MgBr₂·OEt₂ and a mild base allows for the efficient acylation of ketones to form 1,3-diketones. organic-chemistry.org

Novel Ketone Synthesis from Carboxylic Acid Derivatives via Acyl Hemiacetals

The reaction of organometallic reagents with carboxylic acid derivatives often leads to over-addition, yielding tertiary alcohols instead of the desired ketone. acs.org To circumvent this, various strategies have been developed.

One such strategy involves the use of Weinreb amides (N-methoxy-N-methyl amides). The addition of an organolithium or Grignard reagent to a Weinreb amide forms a stable chelated intermediate that, upon workup, yields a ketone. chemistrysteps.com Similarly, organocuprates (Gilman reagents) are milder nucleophiles that can react with acid chlorides to produce ketones without over-addition. chemistrysteps.comjove.com

A novel and efficient method for ketone synthesis from carboxylic acids involves the formation of an intermediate 2-tetrahydrofuranyl (THF) ester. acs.org This ester effectively controls the single addition of Grignard reagents, leading to the formation of ketones in high yield after aqueous workup. acs.org This procedure is advantageous as it is a one-pot reaction that avoids the isolation of sensitive intermediates. acs.org

Ethereal Linkage Construction (Ethoxymethyl Group)

The formation of the ethoxymethyl ether linkage is the second key transformation in the synthesis of ethyl ethoxymethyl ketone.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this would involve the reaction of an appropriate alkoxide with an ethoxymethyl halide.

Modern variations of the Williamson synthesis have been developed to improve efficiency and expand its scope. numberanalytics.comnumberanalytics.com These include the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, which facilitate the reaction between the aqueous and organic phases. numberanalytics.comgoogle.com The use of silver oxide as a mild base is another variation, particularly useful for sensitive substrates like sugars. unacademy.com High-temperature conditions with weaker alkylating agents have also been explored for industrial-scale synthesis of aromatic ethers. wikipedia.org

Functional Group Interconversions Leading to Ethoxymethyl Ethers

Functional group interconversion provides alternative pathways for constructing the ethoxymethyl ether linkage. fiveable.memit.edu For instance, methoxymethyl (MOM) and ethoxymethyl (EOM) ethers can be prepared by the acid-catalyzed reaction of an alcohol with dimethoxymethane (B151124) or diethoxymethane, respectively. cdnsciencepub.comtandfonline.comwikipedia.org Catalysts such as H₃PW₁₂O₄₀ have been shown to be effective for this transformation under solvent-free conditions. cdnsciencepub.com

Another approach involves the reaction of an alcohol with ethyl chloride in the presence of a base and a phase-transfer catalyst. google.com It is also possible to prepare ethoxymethyl ethers by reacting formaldehyde (B43269) diethyl acetal (B89532) with an alcohol in the presence of an acid catalyst. google.com The selective deprotection of other protecting groups in the presence of an ethoxymethyl ether can also be considered a functional group interconversion strategy. For example, β-(trimethylsilyl)ethoxymethyl (SEM) ethers can be selectively cleaved under specific conditions. acs.org

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies represent powerful paradigms in chemical synthesis, offering significant advantages in efficiency and molecular diversity. A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then joined together in the final stages. This approach is generally more efficient for complex targets than a linear synthesis where the main backbone is built step-by-step. In contrast, a divergent synthesis starts from a common intermediate which can be transformed into a variety of different target molecules by applying different reaction conditions or reagents.

Convergent Synthesis:

The assembly of β-alkoxy ketones and their analogs often employs convergent strategies, particularly for constructing complex natural products. A common tactic involves an aldol (B89426) reaction to couple two major building blocks. For example, in the total synthesis of complex molecules like (-)-epothilone A, a key step is the aldol reaction between an ethyl ketone fragment and a separate aldehyde fragment to form the carbon skeleton. researchgate.net Similarly, the synthesis of certain vitamin D analogs has been achieved through a convergent approach, efficiently joining an A-ring fragment with a Windaus-Grundmann type ketone. nih.gov

Another convergent method under investigation for ketone synthesis involves the use of radical species. Research aims to develop new ways to form ketones by coupling thioesters with nucleophilic radicals, which could provide a novel methodology for accessing these compounds. tdl.org

Divergent Synthesis:

Divergent synthesis is particularly valuable for creating libraries of related compounds or for accessing specific stereoisomers of a molecule. For β-alkoxy ethyl ketones, diastereodivergent aldol reactions are a prime example. By carefully selecting the reaction conditions and the protecting group on the β-oxygen of the ketone's enolate, it is possible to control the stereochemical outcome of the reaction with a chiral aldehyde. researchgate.netacs.org This modular approach provides access to all possible syn- and anti-aldol products from the same set of starting materials. researchgate.netacs.org

The choice of protecting group has been shown to be critical in these reactions. For instance, studies have demonstrated that different protecting groups can reverse the facial selectivity of the enolate, allowing for the synthesis of different diastereomers without changing the chiral centers in the main carbon backbone. researchgate.net A recent study on unsymmetrical bis-heteroaryl ketones demonstrated that starting from a common N-propargylic β-enaminone intermediate, the choice of solvent could direct the reaction to form either a 2-alkoxylated pyridine (B92270) or a pyrrole (B145914) structure. nih.govacs.org

| Strategy | Description | Key Reactions | Advantages | Research Findings |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Aldol Reactions, Radical Couplings | Increased overall yield, efficiency for complex targets. | Used in total synthesis of epothilone (B1246373) A and vitamin D analogs. researchgate.netnih.gov New radical-based methods are being explored. tdl.org |

| Divergent | A common intermediate is converted into multiple distinct products. | Diastereodivergent Aldol Reactions, Solvent-Controlled Cyclizations | Access to molecular diversity, synthesis of stereoisomeric libraries. | Protecting groups and reaction conditions control syn/anti selectivity in aldol reactions of β-alkoxy ketones. researchgate.netacs.org Solvent choice can direct formation of different heterocyclic ketones. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of ketones aims to reduce the environmental footprint of chemical processes. numberanalytics.com This involves a holistic approach guided by the 12 Principles of Green Chemistry, focusing on areas such as waste prevention, atom economy, catalysis, and the use of safer and renewable resources. numberanalytics.comacs.org

Key Green Chemistry Principles in Ketone Synthesis:

Atom Economy: This principle, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.orgpnas.org For instance, a catalytic hydrogenation of a ketone to an alcohol has a 100% atom economy in principle, whereas a reduction using sodium borohydride (B1222165) has a lower atom economy (around 81%) due to the formation of inorganic byproducts. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, carry out a reaction indefinitely, minimizing waste. numberanalytics.com In ketone synthesis, various catalysts are employed, including palladium-based catalysts for cross-coupling reactions and rhodium complexes for hydroformylation, which can be a step in a multi-step ketone synthesis. numberanalytics.com A one-step synthesis of 2-pentanone from ethanol (B145695) has been developed using a multifunctional K-Pd/MnOₓ-ZrO₂-ZnO catalyst, highlighting the power of catalysis in converting a renewable feedstock into a valuable ketone. researchgate.net

Use of Safer Solvents and Auxiliaries: Solvents constitute a significant portion of the mass and energy consumption in a typical chemical process and contribute heavily to its environmental impact. acs.org Green chemistry encourages the use of safer solvents like water or supercritical CO₂, or even performing reactions in the absence of a solvent. pnas.org For example, greener approaches to the aldol condensation, a key reaction for synthesizing larger ketones, have been developed using water as a solvent and a catalytic amount of a base like lithium hydroxide, avoiding hazardous organic solvents. imist.ma

Use of Renewable Feedstocks: Synthesizing chemicals from renewable sources, such as biomass, is a core goal of green chemistry. Ethanol, which can be derived from biomass, serves as a renewable starting material for the synthesis of ketones like 2-pentanone. researchgate.net This moves away from depleting fossil fuel-based feedstocks.

Minimizing Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The development of highly specific catalysts, including enzymes, can often eliminate the need for protecting groups by reacting with only one specific site on a multifunctional molecule. acs.org

| Green Principle | Application in Ketone Synthesis | Example |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. acs.org | Catalytic hydrogenation is preferred over stoichiometric reductions like those using NaBH₄. acs.org |

| Catalysis | Using catalysts to improve efficiency, selectivity, and reduce waste. numberanalytics.com | A K-Pd/MnOₓ-ZrO₂-ZnO catalyst enables the one-step synthesis of 2-pentanone from ethanol. researchgate.net |

| Safer Solvents | Replacing hazardous organic solvents with benign alternatives like water. pnas.org | Performing aldol condensations in an aqueous medium with a catalytic base. imist.ma |

| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. imist.ma | Synthesis of 2-pentanone from bio-derived ethanol. researchgate.net |

| Minimize Derivatives | Avoiding the use of protecting groups to reduce reaction steps and waste. acs.org | Using highly selective enzymes that react at a specific functional group, obviating the need for protection. acs.org |

Chemical Reactivity and Complex Transformations of Ethyl Ethoxymethyl Ketone

Reactions at the Carbonyl Center

The carbonyl group (C=O) is the primary site of reactivity in ethyl ethoxymethyl ketone. Due to the higher electronegativity of oxygen compared to carbon, the carbonyl group is polarized, rendering the carbon atom electrophilic (a Lewis acid) and the oxygen atom nucleophilic (a Lewis base). ncert.nic.in This polarity dictates the characteristic reactions of ketones, which are predominantly nucleophilic additions across the carbon-oxygen double bond. ncert.nic.innoaa.gov

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction pathway for ketones. ncert.nic.inlibretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon. ncert.nic.instudymind.co.uk This initial attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation of this intermediate by an acid or solvent yields an alcohol. libretexts.orglibretexts.org

Aldehydes are typically more reactive in nucleophilic additions than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.orglibretexts.org In this compound, the presence of two substituents (ethyl and ethoxymethyl) sterically hinders the approach of the nucleophile compared to an aldehyde. ncert.nic.in

Common nucleophilic addition reactions applicable to this compound include:

Reaction with Grignard Reagents: Addition of an organometallic reagent like a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol after acidic workup. msu.edu

Reduction: Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-ethoxybutan-2-ol (B14152074). msu.edu

Cyanohydrin Formation: The addition of a cyanide ion (from sources like KCN followed by acid) yields a cyanohydrin (a 2-hydroxy-2-cyanobutane derivative), a reaction that extends the carbon chain by one carbon. studymind.co.uk

| Reactant | Nucleophile | Product Type |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Carbanion (e.g., CH₃⁻) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Secondary Alcohol |

| Potassium Cyanide (KCN) / Acid | Cyanide (CN⁻) | Cyanohydrin |

Electrophilic Reactions of the α-Carbon

Ketones that possess hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) can undergo substitution reactions at these positions. libretexts.orgmsu.edu These reactions proceed through the formation of a nucleophilic enol or enolate intermediate, which is generated under acidic or basic conditions, respectively. msu.eduankara.edu.tr This intermediate then reacts with an electrophile. ankara.edu.tr

This compound is an unsymmetrical ketone with two distinct α-carbons: the methylene (B1212753) (-CH₂-) of the ethyl group and the methylene (-CH₂-) of the ethoxymethyl group. This leads to the possibility of forming two different enolates, the kinetic and the thermodynamic enolate. youtube.comumb.edu The kinetic enolate is formed faster and typically at the less sterically hindered α-carbon, whereas the thermodynamic enolate is the more stable, more substituted enolate. youtube.comumb.edu The selective formation of one over the other can be controlled by the choice of base, solvent, and temperature. umb.edu

| Enolate Type | Site of Deprotonation | Controlling Conditions |

|---|---|---|

| Kinetic Enolate | Less substituted α-carbon (ethyl side) | Strong, hindered base (e.g., LDA), low temperature |

| Thermodynamic Enolate | More substituted α-carbon (ethoxymethyl side) | Weaker base, higher temperature, equilibrium conditions |

Homologation Reactions with Diazo Compounds

Homologation is a process that extends a carbon chain by one or more methylene units. For ketones, this can be achieved using diazo compounds, such as diazomethane (B1218177) or α-diazo esters. acs.orgtuni.finih.gov The reaction involves the nucleophilic addition of the diazo compound to the carbonyl carbon, which, after rearrangement, results in the insertion of a carbon atom adjacent to the carbonyl group, yielding a larger ketone. acs.orgresearchgate.net

The mechanism typically begins with the formation of a diazonium betaine (B1666868) intermediate from the ketone and the diazo compound. acs.org This is followed by a 1,2-alkyl shift, where one of the groups attached to the original carbonyl carbon migrates to the adjacent carbon, displacing the nitrogen gas. nih.govresearchgate.net For an unsymmetrical ketone like this compound, this migration can be non-specific, potentially leading to a mixture of two isomeric homologated ketones, depending on whether the ethyl or the ethoxymethyl group migrates. acs.orgtuni.fi The regioselectivity of this migration is influenced by the migratory aptitude of the groups and the reaction conditions. acs.org

Aldol (B89426) Condensation Pathways

The aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the enolate of one carbonyl compound acting as a nucleophile to attack the electrophilic carbonyl carbon of a second carbonyl compound. libretexts.orgmsu.edu The initial product is a β-hydroxy ketone (an aldol addition product), which can subsequently undergo dehydration to form a conjugated α,β-unsaturated ketone (an aldol condensation product). adichemistry.comvanderbilt.edu

As an unsymmetrical ketone with α-hydrogens on both sides, this compound can undergo self-condensation. youtube.com The formation of two different enolates (kinetic and thermodynamic) means that a mixture of up to four different aldol addition products could potentially be formed. youtube.comadichemistry.com Furthermore, each of these can potentially dehydrate, further complicating the product mixture.

Crossed aldol reactions, where this compound reacts with another aldehyde or ketone, are also possible. adichemistry.com To achieve a single major product in a crossed aldol reaction, it is common to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the kinetic enolate of this compound quantitatively before slowly adding the second carbonyl compound. umb.edu

Ketazine Formation and Derivatives

Ketazines are compounds with the general structure R₂C=N-N=CR₂. They are typically synthesized by reacting a ketone with hydrazine (B178648). google.com An important industrial variant, known as the ketazine process, involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, commonly hydrogen peroxide. tandfonline.comchempedia.info This process is a key step in an alternative route to hydrazine synthesis. chempedia.infogoogle.com

In this reaction, the ketone first reacts with ammonia to form an imine (Schiff base). tandfonline.com This intermediate is then oxidized and coupled to form the symmetrical ketazine. tandfonline.com For this compound, the product would be 1,2-bis(1-ethoxybutan-2-ylidene)hydrazine. The ketazine can then be isolated and hydrolyzed with water to produce hydrazine (N₂H₄) and regenerate the starting ketone. google.com The reaction yield is sensitive to conditions such as the molar ratio of the ketone to hydrogen peroxide. tandfonline.com

Reactivity of the Ethoxymethyl Ether Moiety

The ethoxymethyl group in this compound contains an ether linkage (C-O-C), which is generally one of the least reactive functional groups in organic chemistry. noaa.govlibretexts.org Ethers are resistant to attack by most oxidizing and reducing agents, as well as bases.

The primary reaction of ethers is cleavage under strongly acidic conditions, typically with hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.com The mechanism involves the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.orgchemistrysteps.com This is followed by a nucleophilic substitution reaction where a halide ion attacks one of the adjacent carbon atoms, displacing the alcohol. chemistrysteps.com The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. chemistrysteps.com Cleavage of the ethoxymethyl ether in this compound would likely result in the formation of an alcohol and an alkyl halide.

Another aspect of ether reactivity is their tendency to form potentially explosive peroxides upon prolonged exposure to air and light. noaa.gov This occurs via a free-radical mechanism at the carbon atom adjacent to the ether oxygen.

Nucleophilic Substitution Reactions Involving the Ethoxymethyl Group

The ethoxymethyl group in this compound is generally stable but can participate in substitution reactions under specific conditions. Direct nucleophilic substitution at the α-carbon (the methylene group adjacent to the carbonyl) is influenced by the strong electron-withdrawing effect of the carbonyl group. libretexts.org While α-haloketones are known to undergo SN2 reactions readily due to the enhanced polarity of the carbon-halogen bond, the alkoxy group is a poor leaving group, making direct displacement difficult. nih.gov

However, substitution can be facilitated under acidic conditions. Protonation of the ether oxygen atom converts the ethoxy moiety into a good leaving group (ethanol). This activation allows for subsequent attack by a nucleophile. This process is mechanistically related to the cleavage of ethers and acetals. libretexts.orgorganic-chemistry.org For instance, in the presence of a strong acid like HBr, the protonated ether can be cleaved by the bromide ion.

In some contexts, the formation of α-alkoxy ketones can be the result of nucleophilic substitution on other precursors. For example, α-haloketones can react with alkoxides to yield α-alkoxy ketones, and enamines can react with 1,2-dioxetanes in a nucleophilic attack on the peroxide bond to generate α-alkoxy ketones. acs.org Computational studies on α-haloketones show that the inductive effect of the carbonyl group makes the α-carbon highly susceptible to nucleophilic attack. up.ac.za

Cleavage and Rearrangement of the Ether Linkage

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, typical for ether chemistry. The reaction is initiated by the protonation of the ether oxygen. Following protonation, a nucleophile, often the conjugate base of the acid used (e.g., I⁻ or Br⁻), attacks one of the adjacent carbon atoms. The attack can occur at the ethyl group via an SN2 mechanism, releasing ethanol (B145695) and forming an α-halomethyl ketone, or at the methylene bridge.

The ethoxymethyl group is sometimes used as a protecting group for alcohols (as a methoxymethyl or MOM ether) and is typically removed under acidic conditions. libretexts.orgharvard.edu This highlights the general strategy for cleaving such ether linkages.

Rearrangements involving α-alkoxy ketones are also documented, particularly the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. organicreactions.orgwikipedia.orgresearchgate.net While this compound is not an α-hydroxy ketone itself, its derivatives or reaction intermediates could potentially undergo such transformations. The Favorskii rearrangement, a reaction of α-haloketones, can sometimes yield α-alkoxy ketones as byproducts through the solvolysis of intermediate enol allylic chlorides, suggesting a potential rearrangement pathway for related structures. acs.org

Intermolecular and Intramolecular Chemical Transformations

Intermolecular Transformations

This compound can undergo several intermolecular reactions, primarily leveraging the reactivity of the carbonyl group and the acidity of the α-hydrogens.

Enolate Formation and Aldol Reactions : Like other ketones, the α-hydrogens on the ethyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can attack the carbonyl group of another molecule (e.g., an aldehyde or another ketone) in an aldol addition or condensation reaction. libretexts.orgncert.nic.in Research has shown that α-alkoxy ketones can exhibit extremely high rate accelerations in aldol reactions. acs.org

α-Alkoxylation : It is possible to introduce an alkoxy group at the α-position of a ketone through various methods, including photoredox-mediated intermolecular trapping of alkoxyl radicals by silyl (B83357) enol ethers. organic-chemistry.org This demonstrates a pathway for the synthesis of related α-alkoxy ketones.

Intramolecular Transformations

Intramolecular reactions require the presence of at least two reactive functional groups within the same molecule that can interact to form a new structure, often a ring. This compound itself, being a relatively small acyclic molecule, is not structured to undergo significant intramolecular reactions like the Dieckmann cyclization or intramolecular aldol reactions, as it lacks a second suitably positioned reactive group. youtube.com Such reactions typically occur in larger molecules like 1,6-diesters or diketones, which can cyclize to form five- or six-membered rings. youtube.com

Oxidation and Reduction Chemistry

Oxidation

Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For this compound, this could lead to the formation of carboxylic acids.

Catalytic oxidation offers more controlled transformations. wikipedia.org Processes using catalysts like manganese acetate (B1210297) or ammonium (B1175870) vanadate (B1173111) in the presence of oxygen can convert ketones into various products. google.com For instance, the oxidation of ketones can yield dicarboxylic acids (e.g., cyclohexanone (B45756) to adipic acid). google.com The oxidation of α-hydroxy ketones to produce α-keto aldehydes is also a known transformation, often utilizing copper(I) catalysts with oxygen. rsc.orgrsc.org While this compound is not an α-hydroxy ketone, this indicates the reactivity of the α-position. Specific oxidation systems, such as those using TEMPO/Oxone, have been developed for the mild conversion of alcohols to ketones and are noted for their tolerance of other functional groups. cmu.eduorganic-chemistry.org

Reduction

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-ethoxybutan-2-ol. This is a standard transformation for ketones. Common and effective reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. It works via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgmasterorganicchemistry.com

Lithium Aluminium Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄, LiAlH₄ also reduces ketones to secondary alcohols. However, it is less selective and will also reduce other functional groups like esters and carboxylic acids. Its reactions are typically conducted in aprotic ether solvents, followed by a careful aqueous workup. libretexts.org

The reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond, but for saturated ketones like this compound, the reaction cleanly provides the corresponding secondary alcohol. masterorganicchemistry.comacs.org

Table 1: Common Reducing Agents for Ketones

Table 2: Mentioned Chemical Compounds

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Enolization and Keto-Enol Tautomerism

The presence of α-hydrogens in ethyl ethoxymethyl ketone facilitates its existence in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental process that dictates many of the compound's reactions, as the enol form serves as a key nucleophilic intermediate. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto and enol forms is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. organicchemistrytutor.comwikipedia.org

The general mechanism for acid-catalyzed enolization involves the initial protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org Conversely, under basic conditions, the process is initiated by the removal of an α-proton to form an enolate, which is then protonated on the oxygen atom. youtube.com For this compound, two regioisomeric enols can potentially form, with the thermodynamic stability of the resulting enol determining the major species at equilibrium. Generally, the more substituted enol is thermodynamically favored. organicchemistrytutor.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar protic solvents can stabilize the keto form through hydrogen bonding. | Aprotic solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. wikipedia.org |

| Substitution | Increased substitution at the α-carbon can favor the keto form due to steric hindrance disfavoring the planar enol. | Conversely, substitution that leads to a more stable, highly substituted double bond in the enol can shift the equilibrium. |

| Intramolecular Hydrogen Bonding | The presence of the ethoxy group may allow for intramolecular hydrogen bonding in the enol form, thereby stabilizing it. | This would involve the hydroxyl proton of the enol interacting with the oxygen of the ethoxy group. |

Detailed Analysis of Reaction Intermediates

The reactions of this compound are expected to proceed through a variety of transient species, the nature of which depends on the specific reaction conditions. In many reactions, the enol or enolate form of the ketone is a crucial nucleophilic intermediate. libretexts.org For instance, in aldol-type reactions, the enolate would be the key intermediate that attacks an electrophilic carbonyl compound.

In addition to enolates, other potential intermediates include tetrahedral intermediates in nucleophilic addition reactions to the carbonyl group. nih.gov The stability of these intermediates can be influenced by the electronic effects of the ethoxymethyl group. Carbocation or radical intermediates may also be formed under specific conditions, such as in the presence of strong acids or radical initiators, respectively. wikipedia.orglibretexts.org

Pericyclic and Concerted Reaction Mechanisms

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edu While specific examples involving this compound are scarce, its enol form could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where the enol could act as the diene or dienophile component depending on the reaction partner. youtube.com

Another class of pericyclic reactions relevant to ketones are sigmatropic rearrangements. rsc.org For instance, the enol form of this compound could potentially undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement if an appropriate substituent is present on the ethoxy group, analogous to the Claisen rearrangement. The feasibility of such reactions would depend on the specific stereoelectronic requirements of the transition state.

Free Radical Pathways and Cascade Reactions

Free radical reactions involving ketones are typically initiated by the abstraction of an α-hydrogen atom, leading to the formation of an α-keto radical. libretexts.org This radical can then participate in a variety of subsequent reactions, including addition to unsaturated systems or fragmentation. In the context of this compound, the presence of the ether linkage introduces an additional site for potential radical abstraction, which could lead to complex reaction pathways.

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, could also be envisioned. For example, a radical generated at one position in the molecule could trigger a sequence of cyclizations and rearrangements, leading to the formation of complex polycyclic structures. The specific course of such a cascade would be highly dependent on the substitution pattern and the reaction conditions.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. wikipedia.org Solvent polarity, proticity, and coordinating ability can all influence the stability of reactants, transition states, and intermediates. libretexts.org For example, polar protic solvents can stabilize charged intermediates through hydrogen bonding, thereby accelerating reactions that proceed through such species. wikipedia.org Conversely, nonpolar aprotic solvents may be preferred for reactions involving nonpolar reactants and transition states.

The kinetics of reactions involving this compound would be expected to follow principles established for other ketones. For instance, the rate of enolization is often the rate-determining step in acid- or base-catalyzed reactions at the α-position. rsc.org A detailed kinetic analysis, involving techniques such as spectrophotometry or NMR spectroscopy, would be necessary to elucidate the specific rate constants and activation parameters for its reactions.

Table 2: Predicted Solvent Effects on Reactions of this compound

| Reaction Type | Predicted Solvent Effect | Rationale |

| Enolization (Acid-Catalyzed) | Rate may increase with solvent polarity. | Stabilization of the protonated carbonyl intermediate. wikipedia.org |

| Enolization (Base-Catalyzed) | Rate is highly dependent on the base and solvent system. | The strength of the base and its solvation are critical. youtube.com |

| Nucleophilic Addition | Polar solvents can stabilize the developing charge in the transition state. | Acceleration of the reaction rate. libretexts.org |

| Free Radical Reactions | Less sensitive to solvent polarity compared to ionic reactions. | Radical species are generally less stabilized by polar solvents. libretexts.org |

Theoretical and Computational Chemistry of Ethyl Ethoxymethyl Ketone

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

For ethyl ethoxymethyl ketone, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can provide a detailed picture of its electronic landscape. mjcce.org.mkacs.orgresearchgate.net A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

Table 1: Representative Calculated Electronic Properties for a Ketone This table presents typical data obtained from DFT (B3LYP/6-311++G(d,p)) calculations for a ketone similar to this compound. The values are illustrative.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.5 | Debye |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for investigating the pathways of chemical reactions, identifying intermediates, and determining the structures of transition states. For this compound, reactions such as nucleophilic addition to the carbonyl group, enolate formation, and oxidation are of primary interest.

Computational studies on similar ketones, like the oxidation of ethyl vinyl ketone by an OH radical, have been performed using high-level theories such as M06-2X/6-311++G(d,p). sathyabama.ac.in Such studies construct a detailed potential energy surface (PES) for the reaction, mapping out the energy changes as reactants are converted to products. sathyabama.ac.in For this compound, one could model its reaction with a nucleophile. The calculations would identify a transition state for the nucleophilic attack on the carbonyl carbon. The geometry of this transition state, characterized by one imaginary vibrational frequency, represents the highest energy point along the reaction coordinate. conicet.gov.ar

The energy of this transition state relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate. nih.gov Furthermore, modeling can explore various competing reaction channels. For instance, in the presence of a base, H-atom abstraction can occur at either the α-carbon (C1) adjacent to the carbonyl group or the α'-carbon (C3). Computational modeling can determine the activation barriers for both pathways, predicting which enolate isomer is kinetically favored. acs.org

Conformational Analysis and Energetics

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima on the potential energy surface) and the energy barriers for rotation between them.

Computational methods, including molecular mechanics, semi-empirical methods, and more accurate ab initio (e.g., MP2) and DFT calculations, are used to perform this analysis. acs.orgresearchgate.netacs.org A systematic search of the potential energy surface by rotating the dihedral angles of the C-C and C-O bonds would reveal the various possible spatial arrangements. For each identified conformer, a geometry optimization is performed to find the precise low-energy structure.

For molecules containing ether and ketone functionalities, certain conformations are stabilized by intramolecular interactions, such as hydrogen bonds (if applicable) or the minimization of steric and electrostatic repulsions. researchgate.netacs.org For example, studies on hydroxyketones have identified stable cyclic conformers due to intramolecular hydrogen bonding. acs.org In this compound, the relative orientation of the carbonyl group and the ether oxygen will significantly impact the conformer's stability and dipole moment. The energy differences between conformers and the rotational energy barriers that separate them are crucial for understanding the molecule's behavior in different environments and its availability to react via a specific conformation.

Table 2: Illustrative Conformational Energy Data for a Flexible Ketone This table shows representative relative energies for different conformers of a molecule with similar flexibility to this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | 75 |

| 2 | ~180° (anti) | 1.20 | 15 |

| 3 | ~-60° (gauche) | 0.00 | (degenerate with 1) |

| Rotational Barrier (1 -> 2) | - | 4.5 | - |

Spectroscopic Property Prediction (Beyond Basic Identification)

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior in detail.

DFT and ab initio methods can calculate harmonic vibrational frequencies, which correspond to the fundamental modes of vibration in the molecule. mjcce.org.mkresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be used to assign the peaks in experimental infrared (IR) and Raman spectra. researchgate.net For this compound, this would involve calculating the frequencies for C=O stretching, C-O-C ether stretching, C-H stretching, and various bending and torsional modes. The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes. researchgate.net

Beyond vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths. mjcce.org.mk This allows for the simulation of the UV-Vis spectrum, providing insight into the electronic transitions of the molecule, such as the n→π* transition characteristic of the carbonyl group. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, aiding in the detailed interpretation of ¹H and ¹³C NMR spectra.

Table 3: Representative Calculated Vibrational Frequencies for this compound This table presents a selection of predicted vibrational modes and their frequencies for this compound, based on typical results from DFT (B3LYP/6-31G(d)) calculations for similar ketones.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C=O Stretch | 1765 | 1715 | High |

| CH₃ Asymmetric Stretch | 3010 | 2950 | Medium |

| C-O-C Asymmetric Stretch | 1150 | 1115 | High |

| CH₂ Scissoring | 1475 | 1430 | Medium |

| C-C-C Bend | 450 | 435 | Low |

Reaction Dynamics and Transition State Theory Applications

Reaction dynamics studies go beyond static potential energy surfaces to explore the time-evolution of a chemical reaction. A cornerstone of this field is Transition State Theory (TST), which provides a framework for calculating reaction rate constants. acs.orgnih.gov

For a given reaction of this compound, such as an H-atom abstraction or decomposition, quantum chemical calculations are first used to locate the relevant transition state (TS) and calculate its energy and vibrational frequencies. acs.orgconicet.gov.ar With this information, the rate constant (k) can be calculated using the TST equation. This equation relates the rate constant to the partition functions of the reactants and the transition state, and the activation energy. researchgate.net

For example, in modeling the thermal decomposition of this compound, various unimolecular reaction channels could be investigated, such as the elimination of ethylene (B1197577) to form an acid, a common pathway for ethyl esters. researchgate.net The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be computed for each potential pathway. conicet.gov.ar Comparing the calculated rate constants for different channels reveals the dominant reaction mechanism under specific temperature and pressure conditions. nih.gov Tunneling corrections, such as the Wigner or Eckart methods, are often included for reactions involving the transfer of light atoms like hydrogen, as quantum mechanical tunneling through the activation barrier can significantly increase the reaction rate, especially at lower temperatures. researchgate.net

Table 4: Illustrative Kinetic Parameters for a Unimolecular Decomposition Channel This table shows representative kinetic data for a hypothetical decomposition reaction of this compound, as would be calculated using Transition State Theory.

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 45.0 | kcal/mol |

| Enthalpy of Activation (ΔH‡) at 298 K | 44.5 | kcal/mol |

| Entropy of Activation (ΔS‡) at 298 K | -5.2 | cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 46.0 | kcal/mol |

| TST Rate Constant (k) at 500 K | 1.2 x 10⁻³ | s⁻¹ |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl ethoxymethyl ketone. creative-biostructure.comcore.ac.uk It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13). creative-biostructure.com

In the context of this compound, NMR is critical for confirming the specific arrangement of atoms and distinguishing it from its structural isomers, such as 1-methoxy-2-pentanone or 3-ethoxy-2-butanone. Each isomer would produce a unique set of signals in both ¹H and ¹³C NMR spectra, characterized by distinct chemical shifts, integration values, and spin-spin coupling patterns.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) group adjacent to the ether oxygen, the methylene group adjacent to the carbonyl group, and the terminal methyl group of the ketone's ethyl moiety. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each of the six carbon atoms in the molecule, including the carbonyl carbon (typically in the 200-220 ppm region), the carbons of the ethoxy group, and the carbons of the ethyl ketone group.

Isomer Ratio Determination: When a reaction produces a mixture of isomers, high-resolution NMR can quantify their relative abundance. wikipedia.org By integrating the area under specific, non-overlapping peaks corresponding to each distinct isomer, a precise ratio can be calculated. wikipedia.org For enhanced resolution and separation of signals from different isomers, techniques such as using chiral lanthanide shift reagents may be employed. wikipedia.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| CH₃-CH₂-C(=O)- | ~1.05 | Triplet | ~7.4 |

| -C(=O)-CH₂-O- | ~4.20 | Singlet | N/A |

| -O-CH₂-CH₃ | ~3.50 | Quartet | ~7.0 |

| CH₃-CH₂-C(=O)- | ~2.50 | Quartet | ~7.4 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C=O | ~210 |

| -C(=O)-CH₂-O- | ~75 |

| -O-CH₂-CH₃ | ~65 |

| CH₃-CH₂-C(=O)- | ~35 |

| -O-CH₂-CH₃ | ~15 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Complex Product Analysis

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of molecules and for analyzing complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₆H₁₂O₂), distinguishing it from other compounds that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Tandem MS is a powerful technique for structural elucidation, especially in complex product analysis. nih.govchromatographyonline.com In an MS/MS experiment, the molecular ion of this compound is selected, subjected to fragmentation through collision-induced dissociation, and the resulting fragment ions are analyzed. chromatographyonline.com The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For instance, characteristic fragments would correspond to the loss of the ethoxy group or the ethyl group, helping to confirm the connectivity of the atoms. This technique is invaluable for identifying specific compounds within a complex reaction mixture without the need for complete separation. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. ksu.edu.sauni-siegen.detriprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. uni-siegen.de this compound would exhibit strong, characteristic absorption bands for its key functional groups.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. uni-siegen.de This technique is particularly sensitive to non-polar bonds and symmetric vibrations. triprinceton.org

The combined use of IR and Raman spectroscopy provides a more complete vibrational analysis of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | IR, Raman | 1710-1725 (strong in IR) |

| C-O-C (Ether) | Asymmetric Stretch | IR | 1100-1150 (strong in IR) |

| C-H (Alkyl) | Stretch | IR, Raman | 2850-3000 |

Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures (e.g., GC, HPLC)

Chromatography is a fundamental separation technique used to isolate, identify, and quantify the components of a mixture. nih.govnih.gov For the analysis of reaction mixtures containing this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods. iipseries.org

Gas Chromatography (GC): Given its likely volatility, GC is an ideal technique for the analysis of this compound. The sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. nih.gov Separation occurs based on the differential partitioning of components between the two phases. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase under high pressure. nih.govdepauw.edu While direct analysis of a relatively nonpolar and volatile compound like this compound might be challenging, reversed-phase HPLC could be employed. This technique is particularly useful for separating less volatile byproducts or for analyzing reaction mixtures where derivatization of the ketone has occurred. iipseries.org

Table 4: Comparison of GC and HPLC for Analysis of this compound

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Volatility | Requires volatile or thermally stable compounds. | Suitable for a wide range of volatilities, including non-volatile compounds. |

| Application for Compound | Highly suitable due to expected volatility. | May require specific column/mobile phase conditions or derivatization. |

| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis, Photodiode Array (PDA), Mass Spectrometer (MS). |

| Purity Assessment | Excellent for assessing purity by quantifying the area of the main peak relative to impurities. | Effective for purity assessment, especially for non-volatile impurities. |

X-ray Crystallography of Derivatives (if applicable for solid-state structures)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Since this compound is a liquid at room temperature, it cannot be analyzed directly by this technique.

However, its precise solid-state structure can be determined by first converting it into a crystalline derivative. Common derivatization reactions for ketones include the formation of semicarbazones, oximes, or 2,4-dinitrophenylhydrazones. These derivatives are often highly crystalline solids.

Once a suitable single crystal of the derivative is grown, it can be analyzed by X-ray diffraction. The resulting electron density map provides the exact positions of all atoms (excluding hydrogen, which is typically difficult to locate), bond lengths, bond angles, and torsional angles. This information provides unequivocal proof of the molecular structure and conformation in the solid state.

Applications in Complex Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The presence of a reactive carbonyl group and an ether linkage makes Ethyl ethoxymethyl ketone a potential building block in organic synthesis. The ketone functionality allows for nucleophilic additions and alpha-functionalization, while the ethoxy group can influence the molecule's solubility and stability.

This compound can serve as a starting material for the synthesis of more complex molecules, including other ketones and amines. The carbonyl group is a key reactive site. While ketones are generally less reactive than aldehydes, they undergo a variety of transformations.

A notable application is the conversion of 4-ethoxybutan-2-one into (2S)-4-ethoxybutan-2-amine through reductive amination. smolecule.com This process involves reacting the ketone with an amine source, such as ammonium (B1175870) acetate (B1210297), to form an imine intermediate, which is then reduced to the target chiral amine. smolecule.com The use of chiral catalysts can ensure stereocontrol during the reduction. smolecule.com This transformation highlights its role as a precursor to chiral amines, which are valuable in pharmaceutical development and as building blocks in fine chemical synthesis. evitachem.com

General methods for ketone synthesis include the oxidation of secondary alcohols, ozonolysis of alkenes, and Friedel-Crafts acylation. Conversely, this compound itself can be synthesized via the oxidation of the corresponding secondary alcohol, 4-ethoxybutan-2-ol, using oxidizing agents like potassium permanganate (B83412). nih.gov

| Transformation | Precursor | Product | Key Reagents | Reference |

| Reductive Amination | 4-Ethoxybutan-2-one | (2S)-4-ethoxybutan-2-amine | Ammonium acetate, NaBH₃CN or Chiral Ru catalyst | smolecule.com |

| Oxidation | 4-Ethoxybutan-2-ol | 4-Ethoxybutan-2-one | Potassium permanganate or Chromium trioxide | nih.gov |

Ketones are fundamental starting materials for the construction of a wide variety of heterocyclic and fused ring systems. nih.govrsc.org The carbonyl group can participate in cyclization and condensation reactions to form these complex scaffolds.

A specific example involving this compound (referred to as 4-ethoxybutan-2-one) is its use in the synthesis of pyrimido[1,2-a]benzimidazoles. chemspider.com The reaction involves the interaction of 2-aminobenzimidazole (B67599) with 4-ethoxybutan-2-one, leading to the formation of a complex heterocyclic structure. chemspider.com Such compounds are of interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. chemspider.com The ability to build upon pre-formed ring systems is a key strategy in synthetic chemistry. nih.gov

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. These molecules temporarily bond to a substrate to direct a chemical reaction to form one stereoisomer over another. While this compound can be a precursor to chiral molecules like (2S)-4-ethoxybutan-2-amine, its direct use as a chiral auxiliary or as a precursor for ligands in transition metal catalysis is not widely documented in the reviewed literature. smolecule.com

For a molecule to function as a ligand precursor, it typically needs to possess specific functional groups capable of coordinating to a metal center, often phosphorus or nitrogen atoms, and a rigid chiral backbone to effectively transfer stereochemical information. The transformation of this compound into chiral amines demonstrates its potential as a starting point for more complex chiral structures that could, in principle, be developed into ligands. smolecule.com

Integration into Polymer Chemistry (e.g., Resins, Coatings)

In the polymer industry, ketones like Methyl Ethyl Ketone (MEK) are widely used as solvents for resins, coatings, and adhesives. nih.gov MEK is valued for its ability to dissolve a wide range of polymers, including polyurethane, polyester (B1180765), and acrylic resins, and its fast evaporation rate helps in the formation of smooth, uniform films. nih.gov

While specific studies detailing the use of this compound in polymer formulations are not prevalent in the searched literature, its structural similarity to MEK suggests it could function as a solvent. The presence of the ethoxy group may alter its solvency power and evaporation rate compared to MEK, potentially making it suitable for specialized applications where different film-forming characteristics are required. Ketones can also be precursors to catalysts for polymerization reactions; for example, MEK is a precursor to methyl ethyl ketone peroxide, which initiates the polymerization of polyester resins. evitachem.com

Catalytic Roles and Ligand Design in Transition Metal Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis, relying on the design of sophisticated ligands to control the activity and selectivity of the metal center. Ligands, particularly chiral phosphines and N-heterocyclic carbenes, are crucial for achieving high efficiency in reactions like asymmetric hydrogenation and cross-coupling.

There are no specific documented instances in the provided search results of this compound being directly used to design ligands for transition metal catalysts. The development of a catalytic ligand from this ketone would require significant chemical modification to introduce atoms capable of strong coordination to a metal (e.g., phosphorus, nitrogen) and to create a rigid structure that can effectively influence the steric and electronic environment of the catalyst.

Specialty Chemical Manufacturing (Non-Pharmaceutical, Non-Fragrance, Non-Food)

Specialty chemicals are produced for specific end-use applications. Ketones are important intermediates in this sector. For instance, MEK is used to produce MEK-oxime, an anti-skinning agent in paints and coatings, and is also used in the extraction of fats, oils, and waxes. evitachem.com

The documented synthetic transformations of this compound point toward its role as an intermediate in the production of other specialty chemicals. Its conversion to (2S)-4-ethoxybutan-2-amine is a clear example, yielding a chiral building block that could be used in the synthesis of agrochemicals or other functional materials. smolecule.comevitachem.com The synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives from this ketone also represents a pathway to specialized heterocyclic compounds with potential applications in materials science, such as in dyes or electronic materials. chemspider.com

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Specific Transformations

Currently, there is a scarcity of research focused on developing novel catalytic systems specifically for the transformation of ethyl ethoxymethyl ketone. However, the broader field of ketone and α-alkoxy ketone chemistry provides a clear roadmap for future exploration. The presence of the carbonyl group, the α-ether linkage, and multiple C-H bonds of varying reactivity makes this compound a prime candidate for a range of catalytic transformations.

Future research could focus on adapting existing catalytic systems for new applications with this substrate. For instance, transition-metal catalysts are widely used for the C-H activation of ketones to form new C-C and C-heteroatom bonds. researchgate.netacs.org Systems based on rhodium, ruthenium, or palladium, often employing a directing group strategy where the ketone's oxygen atom coordinates to the metal center, could be explored for the site-selective functionalization of this compound. researchgate.net Another promising area is the development of catalysts for reductive etherification, where the ketone is converted to a more complex ether, a transformation of significant interest in chemical synthesis. nih.govcsic.es

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Potential Catalyst Class | Reactant Partner | Potential Product |

|---|---|---|---|

| C-H Alkenylation | Ruthenium(II) or Rhodium(III) | Alkenes | α'-Alkenylated this compound |

| Asymmetric Reduction | Chiral Ruthenium-BINAP complexes | Hydrogen (H₂) | Chiral 1-ethoxybutan-2-ol (B14152074) nih.gov |

| Reductive Etherification | Iridium or Ytterbium-based catalysts | Alcohols, Silanes | Substituted secondary ethers |

| Aldol (B89426) Condensation | Multifunctional catalysts (e.g., Metals on ZrO₂) | Another ketone/aldehyde | Larger α,β-unsaturated ketones |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to create complex molecules. researchgate.net While no MCRs explicitly featuring this compound as the ketone component have been prominently documented, its structure is well-suited for participation in several classic and novel MCRs.

The carbonyl group of this compound can react with an amine to form an imine or enamine intermediate in situ, which can then be trapped by other components. Reactions like the Ugi, Passerini, or Petasis reactions, which are foundational in medicinal and combinatorial chemistry, could potentially incorporate this compound to generate novel, highly functionalized scaffolds. mdpi.commdpi.com The steric and electronic properties of the ethoxymethyl group would likely influence the reactivity and stereoselectivity of these transformations, offering a unique handle for synthetic chemists.

Table 2: Prospective Multicomponent Reactions Involving this compound

| MCR Name | Key Reactants | General Product Class |

|---|---|---|

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylaminoamides |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxycarboxamides |

| Petasis Reaction | Amine, Boronic Acid | Substituted Amines |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

Bio-Inspired Synthesis and Transformations (Excluding Biological Activity)

Bio-inspired synthesis seeks to emulate the efficiency and selectivity of enzymatic reactions to perform chemical transformations. ysmu.am Although specific bio-inspired syntheses involving this compound are not found in the literature, this is a burgeoning field with immense potential. Enzymes such as transaminases, reductases, and oxidases could be engineered or screened for activity with this compound as a substrate.

For example, a prospective bio-inspired transformation could involve the highly stereoselective reduction of the ketone to form a specific enantiomer of 1-ethoxybutan-2-ol, a chiral building block. Similarly, ω-transaminase enzymes could be used for the asymmetric synthesis of the corresponding amine, (S)- or (R)-1-ethoxybutan-2-amine, from this compound. This approach avoids the use of heavy metal catalysts and often proceeds under mild, environmentally friendly conditions.

Advanced Computational Methodologies for Prediction of Reactivity and Selectivity

Density Functional Theory (DFT) calculations could model the transition states of potential reactions, such as catalytic C-H activation or aldol additions, to predict regioselectivity and stereoselectivity. acs.org Such studies could help rationalize why a particular site on the molecule is more reactive or why a specific stereoisomer is formed preferentially. Furthermore, computational models can predict physical properties and reactivity parameters, guiding the design of experiments and accelerating the discovery of new transformations for this ketone. researchgate.netacs.org For example, modeling the binding of this compound within an enzyme's active site could guide protein engineering efforts for bio-inspired transformations.

Sustainable and Green Chemical Approaches for Industrial Applications

Green chemistry principles aim to make chemical processes more environmentally friendly and sustainable. rsc.org The synthesis and application of this compound could be significantly improved by adopting these principles. Future research could focus on developing synthetic routes that start from renewable feedstocks, replacing traditional petroleum-based methods. For instance, processes could be designed starting from biomass-derived levulinic acid or other platform molecules. nih.gov

Another key area is the use of greener catalytic systems. This includes developing metal-free catalytic systems, such as organocatalysts or photocatalysts, to perform transformations that typically require precious or toxic metals. rsc.org Utilizing environmentally benign solvents like water or supercritical CO₂, or performing reactions under solvent-free conditions, would further enhance the sustainability of processes involving this compound. Life cycle assessment (LCA) studies could be employed to compare the environmental impact of these novel routes against traditional ones, ensuring that new technologies are genuinely greener. nih.gov

Q & A

Q. What safeguards are critical for human studies involving MEK exposure?

- Ethical Design : Obtain IRB approval with explicit informed consent. Use biomonitoring (urinary MEK) to ensure exposure levels remain below OSHA PEL (200 ppm). Include exclusion criteria for diabetics, pregnant individuals, and those with hepatic/renal impairments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.